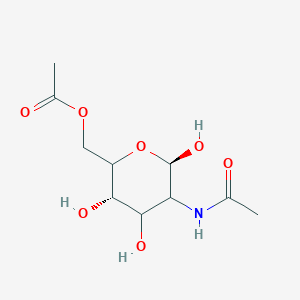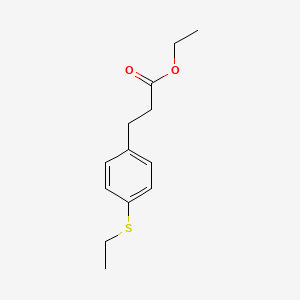
Ethyl 3-(4-ethylsulfanylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-ethylsulfanylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an ethylsulfanyl group attached to a phenyl ring, which is further connected to a propanoate ester group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-ethylsulfanylphenyl)propanoate typically involves the esterification of 3-(4-ethylsulfanylphenyl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: Ethyl 3-(4-ethylsulfanylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products Formed:
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
科学的研究の応用
Ethyl 3-(4-ethylsulfanylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of ethyl 3-(4-ethylsulfanylphenyl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, the ethylsulfanyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The ester group may also be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical processes.
類似化合物との比較
Ethyl 3-(4-ethylsulfanylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-methylsulfanylphenyl)propanoate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 3-(4-bromophenyl)propanoate: Contains a bromine atom on the phenyl ring instead of an ethylsulfanyl group.
Ethyl 3-(4-nitrophenyl)propanoate: Features a nitro group on the phenyl ring instead of an ethylsulfanyl group.
Uniqueness: The presence of the ethylsulfanyl group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H18O2S |
|---|---|
分子量 |
238.35 g/mol |
IUPAC名 |
ethyl 3-(4-ethylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C13H18O2S/c1-3-15-13(14)10-7-11-5-8-12(9-6-11)16-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChIキー |
XXCDWBMHDZCUSC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC=C(C=C1)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)
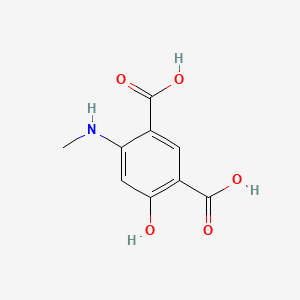
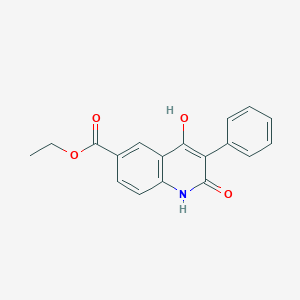
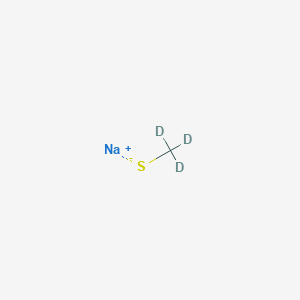
![(R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol](/img/structure/B13864838.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine](/img/structure/B13864846.png)
![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one](/img/structure/B13864862.png)

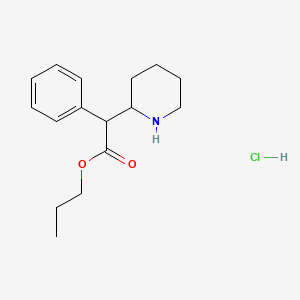
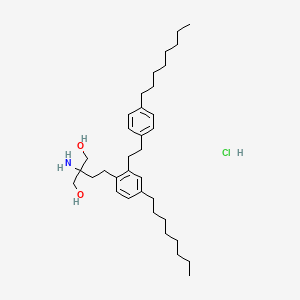
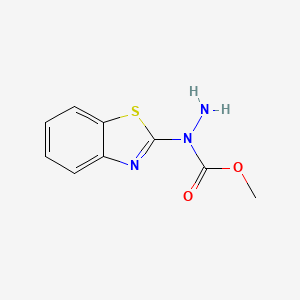
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)
